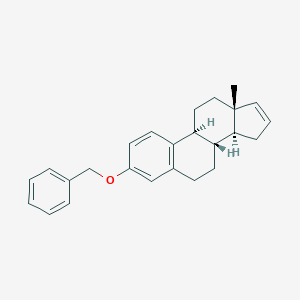

3-O-Benzyl Estratetraenol

Description

Properties

IUPAC Name |

(8S,9S,13R,14S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O/c1-25-14-5-8-24(25)23-11-9-19-16-20(10-12-21(19)22(23)13-15-25)26-17-18-6-3-2-4-7-18/h2-7,10,12,14,16,22-24H,8-9,11,13,15,17H2,1H3/t22-,23-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHVWDBSHRYVAP-NGSHPTGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628370 | |

| Record name | 3-(Benzyloxy)estra-1,3,5(10),16-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23880-57-1 | |

| Record name | 3-(Benzyloxy)estra-1,3,5(10),16-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-O-Benzyl Estratetraenol

This guide provides a comprehensive, technically detailed pathway for the synthesis of 3-O-Benzyl Estratetraenol, a derivative of the endogenous steroid Estratetraenol. This document is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry. It offers not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of Estratetraenol and its Benzyl Ether Derivative

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is a steroid that has been a subject of interest in neuroscientific and pheromonal research. To explore its structure-activity relationships and metabolic stability, and to facilitate further chemical modifications, protection of the phenolic hydroxyl group at the C3 position is often a necessary first step. The benzyl ether is an ideal protecting group in this context due to its stability under a wide range of reaction conditions and its susceptibility to selective cleavage when desired.[1] The synthesis of 3-O-Benzyl Estratetraenol, therefore, is a key enabling step for the development of novel estratetraenol-based compounds.

Synthetic Pathway: The Williamson Ether Synthesis

The most direct and widely employed method for the preparation of aryl benzyl ethers is the Williamson ether synthesis.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by the deprotonation of the phenolic hydroxyl group of estratetraenol, acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide.[4]

The choice of a strong base is critical for the quantitative deprotonation of the phenolic hydroxyl group, which has a pKa of around 10. Sodium hydride (NaH) is a particularly effective base for this purpose as it irreversibly deprotonates the phenol to form the sodium phenoxide and hydrogen gas, driving the equilibrium towards the product.[5] The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the cation and promotes the SN2 reaction.[5][6]

The overall synthetic transformation is depicted below:

Caption: Williamson Ether Synthesis of 3-O-Benzyl Estratetraenol.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-O-Benzyl Estratetraenol.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| Estratetraenol | ≥98% | Sigma-Aldrich |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| Benzyl Bromide (BnBr) | ≥98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexane | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | ||

| Brine (Saturated NaCl solution) | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | ||

| Silica Gel | 60 Å, 230-400 mesh |

Procedure:

-

Reaction Setup:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add Estratetraenol (1.0 eq).

-

Dissolve the Estratetraenol in anhydrous DMF (approximately 10 mL per 1 mmol of Estratetraenol).

-

Cool the solution to 0 °C using an ice bath.

-

-

Deprotonation:

-

Carefully add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of hydrogen gas will be observed.

-

-

Benzylation:

-

Slowly add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup:

-

Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting with 5% EtOAc in hexane and gradually increasing the polarity).

-

Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent under reduced pressure to yield 3-O-Benzyl Estratetraenol as a solid.

-

Characterization:

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Appearance of aromatic protons corresponding to the benzyl group (typically in the range of 7.2-7.5 ppm) and a benzylic CH₂ singlet (around 5.0 ppm). The phenolic -OH proton signal will be absent. |

| ¹³C NMR | Appearance of new signals corresponding to the carbons of the benzyl group. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of 3-O-Benzyl Estratetraenol (C₂₅H₂₈O, MW: 344.49 g/mol ) should be observed. |

| Melting Point | A sharp melting point should be recorded and compared with literature values if available. |

Troubleshooting and Optimization

-

Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature (e.g., heating to 40-50 °C). Ensure that the DMF is anhydrous, as moisture will consume the sodium hydride.

-

Side reactions: The use of an excess of benzyl bromide can lead to the formation of byproducts. Careful control of stoichiometry is important.

-

Purification challenges: If the product is difficult to separate from impurities, consider using a different solvent system for chromatography or recrystallization.

Conclusion

The Williamson ether synthesis provides a robust and efficient method for the preparation of 3-O-Benzyl Estratetraenol. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably synthesize this important derivative for further investigation in drug discovery and chemical biology.

References

- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.

- Biel, J. H. (1952). U.S. Patent No. 2,623,886. Washington, DC: U.S.

-

Essentials of Glycobiology, 4th edition. (2022). In National Center for Biotechnology Information. Retrieved from [Link]

- Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798.

- Makin, H. L. J., Gower, D. B., & Kirk, D. N. (Eds.). (2005). Steroid analysis. Springer.

-

Master Organic Chemistry. (2023). Williamson Ether Synthesis. Retrieved from [Link]

- Moore, J. A., Dalrymple, D. L., & Rodig, O. R. (1982). Experimental methods in organic chemistry. Saunders College Pub.

-

BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Stoltz, B. M. (n.d.). Synthesis of (±)-Estrone. Caltech. Retrieved from [Link]

- Torgov, I. V. (1966). Total synthesis of steroids. Pure and Applied Chemistry, 12(1-4), 575-592.

- Wuts, P. G. M. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

- Yu, J., & Houghten, R. A. (2008). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Tetrahedron letters, 49(49), 6959–6962.

Sources

- 1. A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to 3-O-Benzyl Estratetraenol: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Benzyl Estratetraenol, a synthetic derivative of the endogenous steroid Estratetraenol, serves as a critical intermediate in the synthesis of various steroidal compounds. The introduction of the benzyl group at the C3 hydroxyl position provides a stable protecting group, enabling selective chemical modifications at other positions of the steroid nucleus. This guide offers a comprehensive overview of the chemical properties, structural features, and a validated synthetic protocol for 3-O-Benzyl Estratetraenol, providing researchers with the foundational knowledge required for its effective utilization in complex synthetic strategies and drug discovery programs.

Chemical Structure and Stereochemistry

3-O-Benzyl Estratetraenol is characterized by the core four-ring structure of estratetraenol, with a benzyl ether linkage at the C3 position. The systematic IUPAC name for this compound is (8S,9S,13R,14S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene.

The stereochemistry of the steroidal backbone is identical to that of its parent compound, estratetraenol, which is crucial for its interaction with biological targets. The key stereochemical features are:

- C8 and C9: The B and C rings are cis-fused, with the hydrogen at C8 in the β-position and the hydrogen at C9 in the α-position.

- C13 and C14: The C and D rings are trans-fused, with the methyl group at C13 in the β-position and the hydrogen at C14 in the α-position.

These stereochemical assignments are critical for the overall three-dimensional shape of the molecule, which dictates its biological activity.